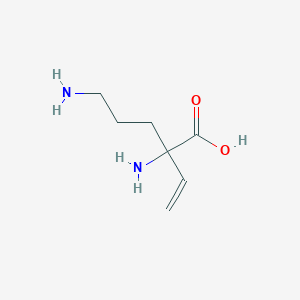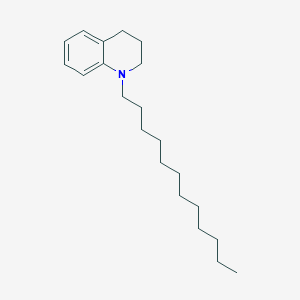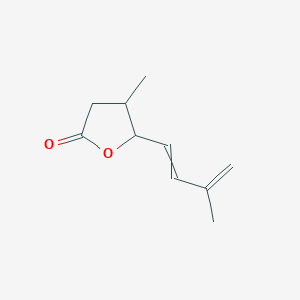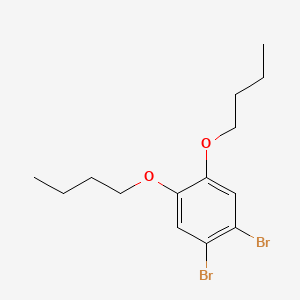![molecular formula C6H9NOS B14317275 6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one CAS No. 106106-82-5](/img/structure/B14317275.png)
6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one is a compound that belongs to the class of penams, which are natural and synthetic antibiotics containing a 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure . This compound is known for its significant role in the development of antibiotics, particularly those that target bacterial cell wall synthesis.
Vorbereitungsmethoden
The synthesis of 6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various antibiotics and other bioactive compounds.
Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: It serves as a core structure for developing antibiotics that treat bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one involves inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cross-linking the peptidoglycan layers of the cell wall. By binding to these proteins, the compound prevents the formation of a stable cell wall, leading to bacterial cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one is unique due to its specific bicyclic structure and its role in antibiotic development. Similar compounds include:
Penicillins: These also contain the 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure but differ in their side chains and specific activity.
Cephalosporins: These have a similar mechanism of action but contain a different bicyclic structure, the 5-thia-1-azabicyclo[4.2.0]octan-8-one nucleus
Penems: These are similar to penams but contain a double bond in the bicyclic ring system.
Eigenschaften
CAS-Nummer |
106106-82-5 |
|---|---|
Molekularformel |
C6H9NOS |
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
6-methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C6H9NOS/c1-4-5(8)7-2-3-9-6(4)7/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
JXGIHPOCJIQRNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2N(C1=O)CCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


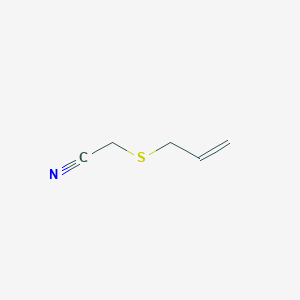
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
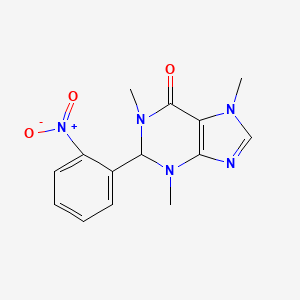
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
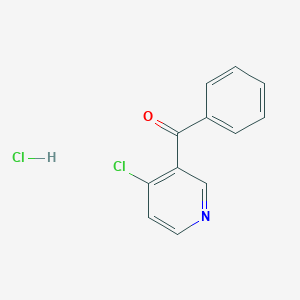
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)
